molecular formula C24H23N5O3 B2964767 3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-57-2

3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2964767
CAS No.: 896292-57-2
M. Wt: 429.48
InChI Key: NTHROCZVXNQKAI-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The synthesis of imidazo[2,1-f]purine derivatives is of significant interest in medicinal chemistry due to their potential pharmacological activities. For example, the work by Ondrej Simo et al. (1998) on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones illustrates the chemical interest in modifying the purine scaffold for potential therapeutic applications (Ondrej Simo, A. Rybár, J. Alföldi, 1998). Such synthetic strategies could be applicable to the target compound, suggesting its utility in exploring new pharmaceutical agents.

Potential Pharmacological Properties

Compounds with the imidazo[2,1-f]purine core are explored for their biological activities. The study by Dmytro Ostrovskyi et al. (2011) on the synthesis of imidazo(4,5-b)pyridines, which are considered potent pharmacophores and widely used in drug design, highlights the relevance of such structures in the development of new drugs (Dmytro Ostrovskyi, V. Iaroshenko, Iftikhar Ali, S. Mkrtchyan, A. Villinger, A. Tolmachev, P. Langer, 2011). This points to the potential of the specified compound in contributing to the discovery of novel therapeutic agents.

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6341–6346. Link : Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl … (2021). Asian Chemical Letters, 25(7), 1–6. Link : Sigma-Aldrich. (n.d.). 2-Methoxyethylamine 99 109-85-3. [Link](https://www.sigmaal

Properties

IUPAC Name

2-(2-methoxyethyl)-4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-9-11-18(12-10-16)29-19(17-7-5-4-6-8-17)15-28-20-21(25-23(28)29)26(2)24(31)27(22(20)30)13-14-32-3/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHROCZVXNQKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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